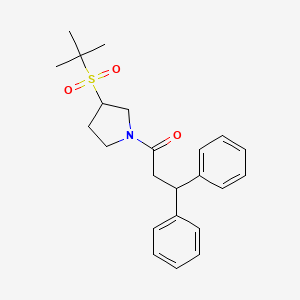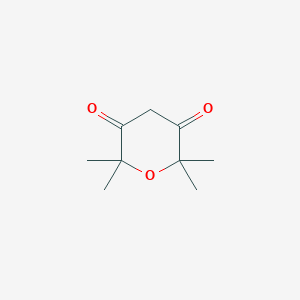
2,2,6,6-Tetramethyloxane-3,5-dione
Descripción general
Descripción
2,2,6,6-Tetramethyloxane-3,5-dione, also known as TMHD or thd, is a type of β-diketone compound. It has an intermediate diketone structure that can easily form a stable enol form through tautomerism. Under alkaline conditions, the alcohol hydroxyl loses a proton, making the resulting oxygen anion easily coordinate with many metal ions to form a stable complex .
Synthesis Analysis
In a study, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) (Ba(TMHD)2) was synthesized, and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . Another synthesis involved the interaction of copper acetate hydrate with TMHD in a methanol solution .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyloxane-3,5-dione was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Chemical Reactions Analysis
2,2,6,6-Tetramethyloxane-3,5-dione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. It is a stable, anhydrous reagent that undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyloxane-3,5-dione is a liquid with a refractive index of n20/D 1.459 (lit.) and a density of 0.883 g/mL at 25 °C (lit.). It has a boiling point of 72-73 °C/6 mmHg (lit.) .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
2,2,6,6-Tetramethyloxane-3,5-dione and its metal complexes have a wide range of applications. They can be used as catalysts for various organic synthesis reactions, such as catalyzing some difficult Ullmann reactions and various coupling reactions of aromatic hydrocarbons . More importantly, the metal complexes of 2,2,6,6-Tetramethyloxane-3,5-dione can be widely used as MOCVD precursors and further prepared into precious metal thin films and other semiconductor materials .
Propiedades
IUPAC Name |
2,2,6,6-tetramethyloxane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBKOTXULFGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)C(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601218 | |
| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyloxane-3,5-dione | |
CAS RN |
14744-26-4 | |
| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(dimethylamino)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxamide](/img/structure/B1652475.png)
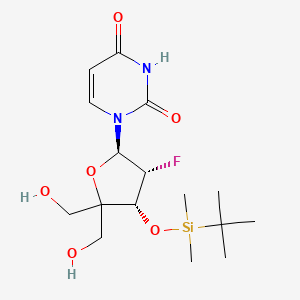
![N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}furan-3-carboxamide](/img/structure/B1652477.png)
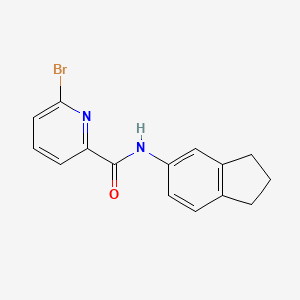
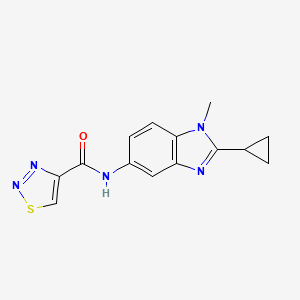

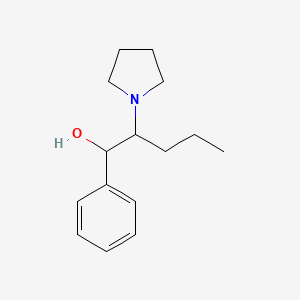
![tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B1652483.png)
![7-O-tert-butyl 3-O-methyl 2-(trifluoromethylsulfonyloxy)-5,6,8,9-tetrahydropyrido[2,3-d]azepine-3,7-dicarboxylate](/img/structure/B1652484.png)
![2-(6-Azaspiro[2.5]octan-2-yl)ethanol](/img/structure/B1652485.png)
![2-({[4-(2-fluorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B1652487.png)


